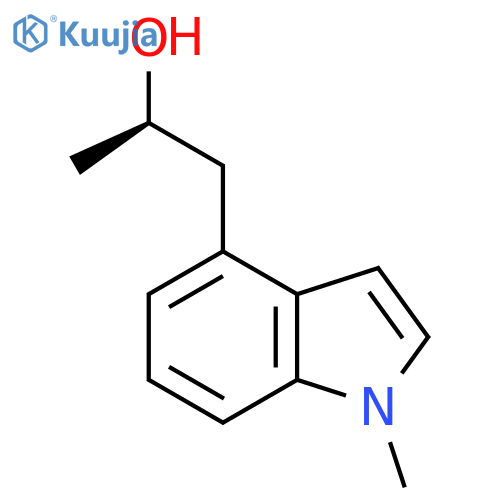

Cas no 2227834-77-5 ((2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol)

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol

- 2227834-77-5

- EN300-1792077

-

- インチ: 1S/C12H15NO/c1-9(14)8-10-4-3-5-12-11(10)6-7-13(12)2/h3-7,9,14H,8H2,1-2H3/t9-/m1/s1

- InChIKey: LLGSSQQFLQAVDM-SECBINFHSA-N

- ほほえんだ: O[C@H](C)CC1=CC=CC2=C1C=CN2C

計算された属性

- せいみつぶんしりょう: 189.115364102g/mol

- どういたいしつりょう: 189.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 25.2Ų

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1792077-0.5g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1792077-5.0g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1792077-2.5g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 2.5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1792077-0.25g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1792077-0.1g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1792077-10.0g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1792077-5g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 5g |

$4349.0 | 2023-09-19 | ||

| Enamine | EN300-1792077-1g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 1g |

$1500.0 | 2023-09-19 | ||

| Enamine | EN300-1792077-10g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1792077-0.05g |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol |

2227834-77-5 | 0.05g |

$1261.0 | 2023-09-19 |

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol 関連文献

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-olに関する追加情報

Chemical Profile of (2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol (CAS No. 2227834-77-5)

(2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol, identified by its Chemical Abstracts Service number CAS No. 2227834-77-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a chiral center and an indole moiety, has garnered attention for its potential applications in drug discovery and development. The structural features of this compound make it a promising candidate for further investigation, particularly in the context of modulating biological pathways and developing novel therapeutic agents.

The indole ring, a common structural motif in many bioactive molecules, is known for its versatility in interacting with biological targets. In particular, derivatives of indole have been extensively studied for their pharmacological properties. The presence of a methyl group at the 1-position of the indole ring in (2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol may influence its electronic and steric properties, thereby affecting its binding affinity and selectivity towards biological receptors.

The chiral center at the 2-position of the propan-2-ol moiety introduces stereoselectivity into the molecule, which is a critical factor in drug design. The (R)-configuration of this chiral center has been shown to confer specific biological activity in several reported cases. This stereochemical feature makes (2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol a valuable scaffold for developing enantiopure drugs with enhanced efficacy and reduced side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. These computational tools have been instrumental in designing and optimizing molecules like (2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol for specific therapeutic applications. By leveraging these technologies, scientists can accelerate the drug discovery process and identify novel lead compounds more efficiently.

In vitro studies have demonstrated that indole derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The compound (2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol has shown promise in preliminary assays as a potential modulator of these pathways. Further investigation into its mechanism of action could lead to the identification of new therapeutic targets and the development of innovative treatment strategies.

The synthesis of complex organic molecules like (2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol requires sophisticated synthetic methodologies and precise control over reaction conditions. Advances in synthetic chemistry have made it possible to construct intricate molecular architectures with high yield and purity. Techniques such as asymmetric synthesis and catalytic transformations have been particularly useful in generating enantiomerically pure compounds like this one.

Biocatalysis, another emerging field in pharmaceutical chemistry, offers an environmentally friendly alternative to traditional synthetic methods. Enzymes can be used to catalyze reactions under mild conditions, minimizing waste and improving efficiency. The application of biocatalytic strategies in the synthesis of (2R)-1-(1-methyl-1H-indol-4-yloxy)propananone could provide a sustainable route to this valuable intermediate.

The role of natural products as sources of bioactive compounds cannot be overstated. Many clinically used drugs have been derived from natural products or inspired by their structures. The indole scaffold is found in numerous natural products with demonstrated biological activity, suggesting that further exploration of this class could yield novel therapeutic agents. (2R)-1-(1-methylindolizinyl)propananone is one example of how natural product-inspired molecules can be developed into lead compounds for drug discovery.

Preclinical studies are essential for evaluating the safety and efficacy of new drug candidates before they enter clinical trials. Animal models provide valuable insights into how a compound behaves in vivo, allowing researchers to identify potential toxicities and optimize dosing regimens. The use of sophisticated animal models has improved our understanding of the pharmacokinetics and pharmacodynamics of molecules like (2R)-3-(methylindolinylidene)propyl alcohol.

The integration of multiple disciplines, including chemistry, biology, pharmacology, and computer science, is crucial for advancing drug discovery efforts. Collaborative research initiatives that bring together experts from different fields can accelerate the development pipeline and lead to more effective treatments for various diseases. The study of compounds like (S)-(-)-(E)-(3-hydroxypropylidene)(methyl)(indolenine) underscores the importance of interdisciplinary approaches.

Regulatory considerations play a significant role in bringing new drugs to market. Regulatory agencies require rigorous documentation to demonstrate the safety and efficacy of new therapeutics before they can be approved for use by patients. Compliance with regulatory guidelines ensures that drugs are safe and effective, protecting public health while promoting innovation.

The future direction of research on (2R)-3-(methylindolinylidene)propyl alcohol will likely involve exploring its potential as a lead compound for drug development. Further studies will focus on optimizing its chemical structure to improve its pharmacological properties while minimizing side effects. Computational modeling will continue to play a key role in guiding these efforts by predicting how changes in the molecular structure will affect its biological activity.

2227834-77-5 ((2R)-1-(1-methyl-1H-indol-4-yl)propan-2-ol) 関連製品

- 479073-86-4(Desmethyl Thiosildenafil)

- 41010-70-2(2-N-(4-fluorophenyl)pyridine-2,3-diamine)

- 1040632-80-1(N-(2,4-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 902855-84-9(7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)

- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)

- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)

- 27827-83-4(2,2,2-trifluoroethyl 2-cyanoacetate)

- 2098018-16-5(5-(3,4,5-Trimethoxyphenyl)oxazole-2-carbonitrile)

- 1806968-22-8(5-Chloro-2-(chloromethyl)-4-cyano-3-(difluoromethyl)pyridine)